EC 407-720-8

Description

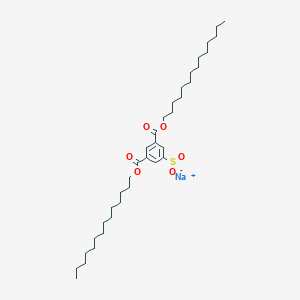

EC 407-720-8 corresponds to Sodium 3,5-bis(tetradecyloxycarbonyl)benzenesulfinate, a sulfinate derivative with long alkyl chains (tetradecyloxycarbonyl groups) attached to a benzene ring. This compound is characterized by its anionic sulfinate group (-SO₂⁻) and sodium counterion, which contribute to its solubility in polar solvents like water.

Limited experimental data are directly available for this compound in the provided evidence. However, its sodium sulfinate core and ester-functionalized alkyl chains imply similarities to other surfactants or coordination compounds.

Properties

CAS No. |

155160-86-4 |

|---|---|

Molecular Formula |

C36H61NaO6S |

Molecular Weight |

644.9 g/mol |

IUPAC Name |

sodium;3,5-bis(tetradecoxycarbonyl)benzenesulfinate |

InChI |

InChI=1S/C36H62O6S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-35(37)32-29-33(31-34(30-32)43(39)40)36(38)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h29-31H,3-28H2,1-2H3,(H,39,40);/q;+1/p-1 |

InChI Key |

XFTDZWCQVOEWCC-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)[O-])C(=O)OCCCCCCCCCCCCCC.[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)[O-])C(=O)OCCCCCCCCCCCCCC.[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)[O-])C(=O)OCCCCCCCCCCCCCC.[Na+] |

Other CAS No. |

155160-86-4 |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

sodium 3,5-bis(tetradecyloxycarbonyl)benzenesulfinate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EC 407-720-8 typically involves the esterification of 3,5-dihydroxybenzenesulfonic acid with tetradecanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Esterification: 3,5-dihydroxybenzenesulfonic acid reacts with tetradecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Classification and Hazard Profile

The substance is classified under the EU’s CLP Regulation (EC No 1272/2008) with the following hazards :

| Hazard Class | Hazard Statement Codes | Pictogram Codes |

|---|---|---|

| Skin Sensitization 1 | H317 (May cause allergic skin reaction) | GHS07 (Warning) |

| Aquatic Chronic 2 | H411 (Toxic to aquatic life with long-lasting effects) | GHS09 (Environmental Hazard) |

This classification suggests reactivity with biological systems (e.g., proteins in skin) and environmental persistence.

Structural Insights and Analogous Reactivity

The compound includes phthalocyaninato ligands modified with p-tolylthio groups. Phthalocyanines are macrocyclic complexes with extensive π-conjugation, often exhibiting:

-

Coordination Reactivity : Phthalocyanines typically bind central metal ions (e.g., Cu, Fe), influencing redox properties.

-

Electrophilic Substitution : The aromatic p-tolylthio groups may undergo sulfonation or oxidation .

-

Photochemical Activity : Phthalocyanines are known for light-induced electron transfer, relevant to catalysis or photodynamic therapy .

Potential Reaction Pathways

Based on structural analogs and functional groups:

Oxidation Reactions

-

Sulfur Oxidation : p-Tolylthio groups (–S–C₆H₄–CH₃) may oxidize to sulfoxides or sulfones under strong oxidizing agents (e.g., H₂O₂, KMnO₄) .

-

Phthalocyanine Ring Modification : Electrophilic attack on the macrocycle could occur at peripheral positions .

Coordination with Metals

Phthalocyaninato derivatives often form complexes with transition metals, altering electronic properties. Example:

Such reactions are critical in catalysis and material science .

Environmental Degradation

-

Hydrolysis : Under aqueous conditions, thioether linkages may hydrolyze, though steric hindrance from the phthalocyanine core could slow this process .

-

Photodegradation : UV exposure may cleave sulfur-aromatic bonds, releasing p-toluenethiol derivatives .

Research Gaps and Limitations

Scientific Research Applications

EC 407-720-8 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

Biology: Employed in the study of cell membranes and as a component in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of EC 407-720-8 involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific enzymes, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with EC 407-720-8 :

- Structural Differences : EC 407-700-9 is a metal-coordinated macrocycle, whereas this compound is a sodium sulfinate with alkyl chains.

- Functional Differences: EC 407-700-9 is suited for non-polar applications (e.g., industrial dyes), while this compound’s amphiphilic nature enables use in emulsions or detergents.

Reaction Product of Copper Sulfate and Tetrasodium Azo Compound (EC 407-710-3)

- Structure : A copper-azo complex derived from tetrasodium 2,4-bis[6-(2-methoxy-5-sulfophenyl)azo]-5-hydroxy-7-sulfonate.

- Key Properties: Moderate solubility in water due to sulfonate (-SO₃⁻) groups. Potential applications in catalysis or as a colorimetric sensor due to redox-active copper and azo linkages .

Comparison with this compound :

- Structural Differences : EC 407-710-3 contains azo (-N=N-) and sulfonate groups, while this compound features sulfinate and ester groups.

- Functional Differences : EC 407-710-3’s redox activity contrasts with this compound’s surfactant-like behavior.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Discussion

Solubility and Polarity :

this compound’s sodium sulfinate group enhances water solubility, unlike EC 407-700-9’s hydrophobic phthalocyanine structure. This aligns with trends observed in sodium sulfonates (e.g., high solubility in polar solvents ).Functional Group Impact : The tetradecyloxycarbonyl chains in this compound introduce lipophilicity, enabling micelle formation. By contrast, EC 407-710-3’s sulfonate and azo groups favor ionic interactions and redox activity .

Q & A

Q. How should theoretical frameworks (e.g., transition-state theory) guide the interpretation of this compound’s catalytic activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.